3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1379323-12-2
VCID: VC2595253
InChI: InChI=1S/C10H14BrN/c1-7(2)10-5-4-9(6-11)8(3)12-10/h4-5,7H,6H2,1-3H3
SMILES: CC1=C(C=CC(=N1)C(C)C)CBr
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine

CAS No.: 1379323-12-2

Cat. No.: VC2595253

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine - 1379323-12-2

Specification

CAS No. 1379323-12-2
Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
IUPAC Name 3-(bromomethyl)-2-methyl-6-propan-2-ylpyridine
Standard InChI InChI=1S/C10H14BrN/c1-7(2)10-5-4-9(6-11)8(3)12-10/h4-5,7H,6H2,1-3H3
Standard InChI Key VUDXPTKVDHHSAS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)C(C)C)CBr
Canonical SMILES CC1=C(C=CC(=N1)C(C)C)CBr

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine has a molecular formula of C10H14BrN. Based on comparable bromomethyl pyridine derivatives, the compound likely exhibits the following physical characteristics:

PropertyValue/Description
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Physical StateLikely a crystalline solid
ColorPresumed white to off-white
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, methanol
StabilitySensitive to light and moisture due to reactive bromomethyl group

Chemical Reactivity

The bromomethyl group in 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine serves as an electrophilic center that can readily undergo nucleophilic substitution reactions. Common reactivity patterns would include:

  • Substitution reactions with nucleophiles (amines, thiols, alcohols)

  • Formation of extended ring systems through intramolecular reactions

  • Cross-coupling reactions to form new carbon-carbon bonds

  • Potential use in alkylation reactions

Synthetic Methodologies

Functional Group Modification Approach

Another potential synthetic route could involve:

  • Starting with 3-bromo-2-methyl-6-(propan-2-yl)pyridine

  • Lithium-halogen exchange using n-butyllithium

  • Reaction with a formaldehyde equivalent to introduce a hydroxymethyl group

  • Conversion of the hydroxymethyl to bromomethyl using PBr3 or other brominating agents

This approach has been utilized for the synthesis of related bromomethyl pyridines and could potentially be adapted for 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine .

Purification and Characterization

Purification of 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine would likely involve:

  • Column chromatography using silica gel with appropriate solvent systems

  • Potential recrystallization from suitable solvent mixtures

  • Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis

Applications in Chemical Research and Development

Pharmaceutical Applications

Substituted pyridines are prominent structures in medicinal chemistry, with numerous drugs containing pyridine scaffolds. The reactive bromomethyl group in 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine makes it potentially valuable in pharmaceutical development as:

  • A synthetic intermediate for constructing more complex drug molecules

  • A building block for creating kinase inhibitors

  • A precursor for compounds with potential activity against cancer cells

Related pyridine derivatives have shown utility in developing inhibitors of the PI3K pathway, which is a desirable strategy for cancer treatment .

As a Synthetic Building Block

The compound could serve as a versatile synthetic building block for:

  • Construction of macrocyclic compounds through alkylation reactions

  • Synthesis of heterocyclic compounds with potential biological activity

  • Development of ligands for metal coordination

Similar bromomethyl pyridines have been used to create macrocyclic ligands with unique coordination properties. For example, 2,6-bis(bromomethyl)pyridine has been employed in the synthesis of selenoether macrocycles and other complex ligand systems .

Application AreaPotential Uses
Medicinal ChemistrySynthesis of kinase inhibitors, anticancer agents
Coordination ChemistryPreparation of nitrogen-containing ligands
Materials ScienceDevelopment of functional materials with specific properties
Agrochemical ResearchBuilding blocks for crop protection agents

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The bromomethyl group in 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine can undergo nucleophilic substitution with various nucleophiles:

  • Nitrogen nucleophiles: Reaction with amines, azides, or heterocyclic nitrogen compounds can lead to formation of new C-N bonds. Examples might include reaction with imidazole or benzimidazole to form compounds similar to those mentioned in research involving 2,6-bis(bromomethyl)pyridine .

  • Sulfur nucleophiles: Reactions with thiols can produce thioethers, which have applications in coordination chemistry and pharmaceutical development.

  • Oxygen nucleophiles: Alcohols and phenols can react to form ethers under appropriate conditions.

Cross-Coupling Reactions

The bromomethyl group could potentially be used in various cross-coupling strategies:

  • Conversion to organometallic reagents (e.g., Grignard reagents)

  • Palladium-catalyzed coupling reactions after appropriate derivatization

  • Nickel-catalyzed reactions for carbon-carbon bond formation

Macrocycle Formation

3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine might be utilized in the formation of macrocyclic structures, similar to how 2,6-bis(bromomethyl)pyridine has been employed in the synthesis of macrocycles containing selenium and nitrogen donor atoms .

Analytical Methods for Characterization

Spectroscopic Identification

Several analytical techniques would be appropriate for characterizing 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide detailed structural information about the substitution pattern on the pyridine ring.

  • Mass Spectrometry: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the compound.

  • Infrared Spectroscopy: IR analysis would provide information about functional groups present in the molecule.

  • X-ray Crystallography: If crystals of suitable quality could be obtained, this technique would provide definitive structural confirmation.

Chromatographic Methods

Chromatographic techniques that would be valuable for purity assessment and isolation include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), potentially coupled with mass spectrometry

Comparison with Related Compounds

Structural Analogs

The properties of 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine can be better understood by comparing it to structurally related compounds:

CompoundStructural DifferencesNotable Properties
2,6-Bis(bromomethyl)pyridineContains two bromomethyl groups; lacks methyl and isopropyl substituentsUsed in macrocycle synthesis; shows higher reactivity due to two leaving groups
3-(Bromomethyl)-5-methylpyridineHas methyl at position 5 instead of position 2; lacks isopropyl groupKey intermediate in rupatadine synthesis; used in cancer treatment research
3-Bromo-6-isopropoxy-2-methylpyridineHas bromination at the ring rather than at methyl; contains isopropoxy instead of isopropylDifferent reactivity profile; used as synthetic intermediate in various applications

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